HIV-1 Reverse Transcriptase Inhibition: 4-Ethyl Analog Outperforms Parent by 2.2-Fold
In a direct head-to-head comparison of HIV-1 reverse transcriptase (RT) inhibition, the 4-ethyl analog (4-ethyl-3-methyl-1,5-diphenyl-1H-pyrazole) demonstrated significantly enhanced potency relative to the parent 1,5-diphenyl-3-methyl-1H-pyrazole scaffold. The parent compound exhibited an IC50 of 1,140 nM, while the 4-ethyl substituted analog achieved an IC50 of 520 nM, representing a 2.2-fold increase in inhibitory activity [1]. Conversely, substitution at the 4-position with an acetonitrile moiety (2-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)acetonitrile) resulted in a substantial decrease in activity, with an IC50 of 2,310 nM, which is approximately 2-fold less potent than the parent [2]. This quantitative SAR data highlights the critical importance of the 4-position substitution for optimizing antiviral activity within this chemical series.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,140 nM |
| Comparator Or Baseline | Comparator 1: 4-ethyl-3-methyl-1,5-diphenyl-1H-pyrazole (IC50 = 520 nM); Comparator 2: 2-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)acetonitrile (IC50 = 2,310 nM) |
| Quantified Difference | 4-Ethyl analog is 2.2-fold more potent (lower IC50); Acetonitrile analog is 2.0-fold less potent (higher IC50) |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro; pH 8.3; Temperature: 2°C |
Why This Matters
This data demonstrates that the 1,5-diphenyl-3-methyl-1H-pyrazole core is a viable but suboptimal starting point for HIV-1 NNRTI development, and that researchers must carefully select specific 4-position substituted derivatives for enhanced potency.
- [1] BindingDB. (2004). BindingDB Entry BDBM2312: 1,5-Diphenyl-3-methyl-4-ethylpyrazole (IC50 = 520 nM). View Source
- [2] BindingDB. (2004). BindingDB Entry BDBM2311: 1,5-Diphenyl-3-methylpyrazole (DPP) analogue (IC50 = 1,140 nM and 2,310 nM). View Source
